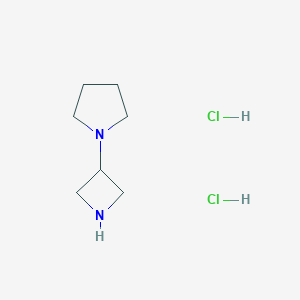

1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVJXURIPHORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024589-68-1 | |

| Record name | 1-(azetidin-3-yl)pyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a core synthesis pathway for 1-(azetidin-3-yl)pyrrolidine dihydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process commencing with commercially available starting materials. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most direct and commonly employed route for the synthesis of this compound involves a three-step sequence:

-

Reductive Amination: The synthesis begins with the reductive amination of N-Boc-3-azetidinone with pyrrolidine. This step forms the crucial carbon-nitrogen bond between the azetidine and pyrrolidine rings, yielding the protected intermediate, tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed from the azetidine nitrogen under acidic conditions to yield the free base, 1-(azetidin-3-yl)pyrrolidine.

-

Salt Formation: Finally, the free base is converted to the more stable and readily handled dihydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

Methodology: A solution of N-Boc-3-azetidinone (1.0 equivalent) and pyrrolidine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane is stirred at room temperature. A reducing agent, typically sodium triacetoxyborohydride (1.5 equivalents), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched, and the product is extracted and purified. While a specific yield for this exact reaction was not found in the provided search results, similar aza-Michael additions to form 3-substituted azetidines have been reported with yields around 61%.[1]

Detailed Protocol:

-

To a stirred solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in methanol (20 mL) at room temperature, add pyrrolidine (0.49 mL, 7.01 mmol).

-

Stir the mixture for 1 hour.

-

Add sodium triacetoxyborohydride (1.86 g, 8.76 mmol) in portions over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate.

Step 2: Synthesis of 1-(azetidin-3-yl)pyrrolidine

Methodology: The Boc-protected intermediate is dissolved in a suitable solvent and treated with a strong acid to cleave the Boc group. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent like dioxane or methanol.[2][3][4][5][6]

Detailed Protocol:

-

Dissolve tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (1.0 g, 4.16 mmol) in a 4M solution of hydrogen chloride in 1,4-dioxane (10 mL).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the product may precipitate as the hydrochloride salt.

Step 3: Formation of this compound

Methodology: If the product from the deprotection step does not precipitate, the solvent is removed under reduced pressure. The resulting residue, containing the crude hydrochloride salt, is then triturated with a suitable solvent like diethyl ether or ethyl acetate to induce precipitation. The solid is collected by filtration and dried. To ensure the formation of the dihydrochloride salt, an excess of hydrochloric acid is used.

Detailed Protocol:

-

Following the deprotection reaction, concentrate the mixture under reduced pressure to obtain a solid or semi-solid residue.

-

Add diethyl ether (20 mL) to the residue and stir vigorously to break up any clumps.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with fresh diethyl ether (2 x 10 mL).

-

Dry the solid under high vacuum to yield this compound.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield | Purity | Analytical Data |

| 1 | tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | N-Boc-3-azetidinone | Pyrrolidine, Sodium triacetoxyborohydride | ~61% (estimated)[1] | >95% (after chromatography) | ¹H NMR (CDCl₃): Expected signals for Boc group, azetidine, and pyrrolidine protons. MS (ESI+): Calculated m/z, Found m/z. |

| 2 & 3 | This compound | tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 4M HCl in dioxane | High (typically >90%) | >98% | ¹H NMR (D₂O): Expected signals for azetidine and pyrrolidine protons shifted downfield due to protonation. ¹³C NMR (D₂O): Expected signals for azetidine and pyrrolidine carbons. MS (ESI+): Calculated m/z for the free base, Found m/z. |

Note: The yield for Step 1 is an estimation based on a similar reaction, as a specific literature value for this exact transformation was not identified in the search results.

Mandatory Visualization

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. This data is derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data for this specific molecule is not publicly available. The experimental protocols provided are generalized best practices for the analysis of small organic amine hydrochlorides.

Introduction

1-(Azetidin-3-YL)pyrrolidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its rigid azetidine core and its pyrrolidine substituent, which are common motifs in bioactive molecules. The dihydrochloride salt form is often utilized to improve solubility and stability. A thorough understanding of its structure is critical, and NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. This guide presents the predicted ¹H and ¹³C NMR spectral data to aid researchers in the identification and characterization of this compound.

Predicted NMR Data

The chemical shifts for this compound are influenced by the electron-withdrawing effects of the protonated nitrogen atoms, leading to downfield shifts of adjacent protons and carbons. The rigidity of the azetidine ring and the stereochemistry at the point of substitution will also influence the coupling patterns observed.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. The proton numbering corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1', H5' | 3.2 - 3.5 | m | - |

| H2', H4' | 2.0 - 2.3 | m | - |

| H3' | 3.8 - 4.1 | p | ~7-8 |

| H2, H4 | 3.9 - 4.2 | m | - |

| H3 | 3.5 - 3.8 | m | - |

| NH, NH₂⁺ | 9.0 - 11.0 | br s | - |

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and are predicted for a D₂O solvent. The broad singlet for the amine protons is due to exchange with the solvent and concentration effects.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The carbon numbering corresponds to the structure shown in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1', C5' | ~50 - 55 |

| C2', C4' | ~23 - 28 |

| C3' | ~60 - 65 |

| C2, C4 | ~55 - 60 |

| C3 | ~30 - 35 |

Note: Chemical shifts are referenced to a standard and are predicted for a D₂O solvent.

Structural Visualization

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR predictions.

Caption: Structure of 1-(Azetidin-3-YL)pyrrolidine with atom numbering.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule hydrochloride salt.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Deuterated water (D₂O) is a suitable solvent for hydrochloride salts. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: An internal standard is typically not required as modern spectrometers can lock onto the deuterium signal of the solvent.[2] If required, a small amount of a suitable standard (e.g., DSS for D₂O) can be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Receiver Gain: Optimized automatically by the spectrometer.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Decoupling: Proton broadband decoupling during acquisition.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., D₂O at δ 4.79 ppm for ¹H).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structure elucidation.

References

Technical Guide: Mass Spectrometry Analysis of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document outlines a robust, proposed analytical methodology based on established techniques for similar azetidine and pyrrolidine-containing molecules. The protocols and data presented herein are intended to serve as a foundational resource for researchers developing analytical methods for this and structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring both an azetidine and a pyrrolidine ring, presents unique analytical challenges and opportunities. Mass spectrometry, coupled with chromatographic separation, is an indispensable tool for the qualitative and quantitative analysis of such compounds, providing critical information on molecular weight, structure, purity, and pharmacokinetic properties. This guide details proposed experimental protocols, expected data, and visual workflows for the mass spectrometric analysis of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and its potential fragment ions under typical mass spectrometry conditions. The fragmentation of related pyrrolidinophenone compounds often involves the formation of a stable immonium ion.[1][2]

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 127.1233 | Protonated molecular ion of the free base (C₇H₁₄N₂) |

| Fragment 1 | 98.0964 | Putative immonium ion from cleavage of the azetidine-pyrrolidine bond (C₆H₁₂N)⁺ |

| Fragment 2 | 70.0651 | Putative fragment from the pyrrolidine ring (C₄H₈N)⁺ |

| Fragment 3 | 57.0702 | Putative azetidinyl cation (C₃H₇N)⁺ |

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This method is adapted from established procedures for the analysis of small amine-containing heterocyclic compounds.[3][4]

3.1. Objective

To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in a relevant matrix (e.g., plasma, reaction mixture).

3.2. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Sample matrix (e.g., human plasma, reaction buffer)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents for sample preparation

3.3. Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable starting point.[5]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A gradient from low to high organic phase (B) should be optimized to achieve good peak shape and separation from matrix components.

-

Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The transitions would be from the precursor ion ([M+H]⁺) to the most abundant and stable product ions.[5]

3.4. Sample Preparation

For plasma samples, a protein precipitation or solid-phase extraction method is recommended.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase composition.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and water. Load the pre-treated plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent (e.g., 5% ammonium hydroxide in methanol). Evaporate the eluate and reconstitute as described above.

3.5. Method Validation

The analytical method should be validated according to standard guidelines, assessing parameters such as:

-

Selectivity

-

Linearity and range

-

Accuracy and precision

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Matrix effect

-

Recovery

-

Stability

Visualizations

4.1. Proposed Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Caption: General workflow for the LC-MS/MS analysis of this compound.

4.2. Predicted Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for the protonated molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. minds.wisconsin.edu [minds.wisconsin.edu]

- 4. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azetidin-3-YL)pyrrolidine dihydrochloride is a heterocyclic organic compound featuring both an azetidine and a pyrrolidine ring system. As a dihydrochloride salt, it exhibits properties typical of amine salts, including crystallinity and aqueous solubility. This document provides a comprehensive overview of its known physicochemical properties and outlines detailed experimental protocols for the determination of key parameters relevant to research and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(azetidin-3-yl)pyrrolidine;dihydrochloride |

| Synonyms | 3-(1-Azetidinyl)-pyrrolidinedihydrochloride |

| CAS Number | 1018443-00-9[1] |

| Molecular Formula | C₇H₁₆Cl₂N₂[1] |

| Molecular Weight | 199.12 g/mol [1] |

| Chemical Structure |

H-N+--C-C-C-N+-H | | | | | C---C C-C-C | | C---C

References

An In-depth Technical Guide on the Solubility and Stability of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices relevant to amine hydrochloride salts and active pharmaceutical ingredients (APIs). It is designed to equip researchers with the necessary frameworks to conduct their own empirical studies.

Physicochemical Properties

This compound is a white crystalline solid. As a dihydrochloride salt of a diamine, it is expected to be soluble in water and some organic solvents. The stability of the compound is a critical parameter, with decomposition possible at elevated temperatures.

General Characteristics

| Property | Description | Citation(s) |

| Appearance | White crystalline solid | [1] |

| Solubility (Qualitative) | Soluble in water and some organic solvents. | [1] |

| Stability (Qualitative) | Relatively stable under general conditions; may decompose at high temperatures. | [1] |

Solubility Determination

The aqueous solubility of an API is a critical factor influencing its bioavailability. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is adapted from standard pharmaceutical industry practices for determining the equilibrium solubility of ionizable compounds.

Objective: To determine the equilibrium solubility of this compound in various aqueous media at a controlled temperature.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (pH 1.2, without enzymes)

-

Simulated Intestinal Fluid (pH 6.8, without enzymes)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation of Media: Prepare the required aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the containers in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant. For colloidal solutions, centrifugation may be necessary to separate the solid from the saturated solution.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mmol/L. The experiment should be performed in triplicate for each condition.

Data Presentation: Solubility Profile

The following table should be used to summarize the experimentally determined solubility data.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Simulated Gastric Fluid (without enzymes) | 1.2 | 37 | ||

| Acetate Buffer | 4.5 | 37 | ||

| Simulated Intestinal Fluid (without enzymes) | 6.8 | 37 | ||

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | ||

| Deionized Water | ~7.0 | 25 |

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API. Forced degradation studies are conducted to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the degradation profile of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature for a defined period.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C) for a defined period.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products.

Data Presentation: Stability Profile

The results of the forced degradation study should be documented in the following table.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 N HCl | |||||

| Base Hydrolysis | 0.1 N NaOH | |||||

| Oxidation | 3% H₂O₂ | Room Temp | ||||

| Thermal (Solid) | Dry Heat | |||||

| Photolytic (Solid) | >1.2 million lux hours & >200 W h/m² | Room Temp |

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Unveiling the Structural Landscape of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. While an experimentally determined crystal structure for this specific compound is not publicly available, this document consolidates information on its chemical properties, proposes a viable synthetic route based on established methodologies for analogous compounds, and outlines general crystallization protocols applicable to small molecule hydrochlorides. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this azetidine derivative.

Introduction

Azetidine and pyrrolidine ring systems are prevalent scaffolds in medicinal chemistry, recognized for their ability to impart unique three-dimensional conformations and desirable physicochemical properties to drug candidates. The compound this compound, which incorporates both of these saturated heterocycles, represents a molecule of interest for the development of novel therapeutics. Understanding its structural characteristics is paramount for structure-activity relationship (SAR) studies and rational drug design.

This document addresses the current knowledge gap regarding the crystal structure of this compound. In the absence of direct crystallographic data, we present key molecular identifiers and predicted properties. Furthermore, a detailed, generalized experimental protocol for its synthesis and subsequent crystallization is provided, drawing from established literature on the synthesis of 3-substituted azetidines.

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These values are crucial for the initial characterization and assessment of the molecule in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆Cl₂N₂ | PubChemLite[1] |

| Molecular Weight | 199.12 g/mol | Calculated |

| Canonical SMILES | C1CN(C1)C2CCNC2.Cl.Cl | PubChemLite[1] |

| InChI Key | FHIICFSXQPELBP-UHFFFAOYSA-N | PubChemLite[1] |

| Topological Polar Surface Area (TPSA) | 28.2 Ų | Calculated |

| Predicted XLogP3 | -0.8 | Calculated |

| Hydrogen Bond Donor Count | 2 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

Synthesis and Purification

The synthesis of 3-substituted azetidines has been a subject of considerable research.[2][3][4] A common and effective method for the preparation of compounds analogous to 1-(Azetidin-3-YL)pyrrolidine involves the reaction of a suitable N-protected azetidin-3-one with a secondary amine, such as pyrrolidine, followed by deprotection. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available N-protected azetidin-3-one. The key steps are reductive amination followed by deprotection and salt formation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

The following is a generalized protocol based on established methods for the synthesis of 3-substituted azetidines.[5]

Step 1: Synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding enamine or iminium intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (1 equivalent) in a minimal amount of a suitable solvent like dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, typically 3-5 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate of the dihydrochloride salt should form.

-

Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum to afford the final product.

Crystallization

While a definitive crystal structure is not available, obtaining high-quality crystals is essential for single-crystal X-ray diffraction. For small molecule hydrochlorides, several crystallization techniques can be employed.[6][7]

General Crystallization Workflow

A general workflow for the crystallization of a small molecule hydrochloride salt is depicted below.

Caption: A generalized workflow for crystallizing small molecules.

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation

-

Dissolve the this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol) to form a near-saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Loosely cover the container and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

Protocol 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., methanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

-

The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Protocol 3: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

Conclusion

This technical guide has provided a detailed overview of this compound, addressing its physicochemical properties, a plausible synthetic route, and general crystallization methodologies. While the definitive crystal structure remains to be determined, the information presented herein offers a solid foundation for researchers working with this and related compounds. The proposed synthetic and crystallization protocols are based on established and reliable methods in organic chemistry and should serve as a practical starting point for the preparation and characterization of this molecule. Future work should focus on the successful crystallization and single-crystal X-ray diffraction analysis to elucidate the precise three-dimensional structure of this compound, which will be invaluable for advancing its potential applications in drug discovery.

References

- 1. PubChemLite - 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2) [pubchemlite.lcsb.uni.lu]

- 2. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

Purity Assessment of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, a key building block in contemporary drug discovery. This document outlines detailed experimental protocols for a suite of analytical techniques essential for confirming the identity, purity, and stability of this compound. The methodologies covered include chromatography (High-Performance Liquid Chromatography), spectroscopy (Nuclear Magnetic Resonance and Mass Spectrometry), and other critical quality attribute assessments such as water content, residual solvents, and elemental impurities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and quality control professionals working with this and structurally related heterocyclic amine compounds.

Introduction

This compound is a bifunctional heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a pyrrolidine and an azetidine moiety provides unique three-dimensional structural features that are desirable for modulating biological targets. Given its role as a critical intermediate, ensuring the purity and quality of this compound is paramount to the success of downstream applications in drug development.

This guide details a multi-faceted analytical approach to thoroughly characterize this compound, ensuring it meets the stringent quality requirements for pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₆Cl₂N₂ |

| Molecular Weight | 199.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Storage | Store at 2-8°C, hygroscopic |

Purity and Impurity Profiling

The purity of this compound is determined using a combination of chromatographic and spectroscopic techniques. Potential impurities can stem from the synthetic route, degradation, or storage.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted precursors from the synthesis.

-

By-products: Compounds formed from side reactions during synthesis.

-

Reagents: Residual reagents and catalysts used in the manufacturing process.

Potential Degradation Impurities:

-

Hydrolysis products: Breakdown products resulting from exposure to moisture.

-

Oxidation products: Impurities formed upon exposure to air or oxidizing agents.

Analytical Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Reverse-phase HPLC with UV detection is a primary method for assessing the purity of this compound and quantifying any related organic impurities. Since aliphatic amines like the target compound lack a strong chromophore, pre-column derivatization can be employed for enhanced sensitivity, though direct detection at low UV wavelengths is also feasible.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Assay

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. Furthermore, quantitative NMR (qNMR) can be employed for an accurate assay of the compound without the need for a specific reference standard of the analyte itself.

Experimental Protocol (¹H NMR):

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated water (D₂O) or Methanol-d₄.

-

Sample Concentration: 5-10 mg/mL.

-

Parameters: Standard proton experiment with a 30° pulse and a relaxation delay of 1 second. 16 scans are typically sufficient.

Experimental Protocol (qNMR):

-

Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a signal which does not overlap with the analyte signals.

-

Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.

-

Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.

Experimental Protocol:

-

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: Introduce the sample solution (typically 0.1 mg/mL in methanol) directly into the mass spectrometer.

-

Analysis: Observe the [M+H]⁺ ion corresponding to the free base of the compound.

Gas Chromatography (GC) for Residual Solvents

Headspace gas chromatography (HS-GC) with flame ionization detection (FID) is the standard method for the determination of residual solvents from the manufacturing process, in accordance with USP <467>.

Experimental Protocol:

-

Instrumentation: GC system with a headspace autosampler and an FID detector.

-

Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

-

Carrier Gas: Helium or Nitrogen.

-

Oven Program: 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 5 min.

-

Injector Temperature: 140°C.

-

Detector Temperature: 250°C.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80°C.

-

Vial Equilibration Time: 60 min.

-

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide).

Karl Fischer Titration for Water Content

The water content of the hygroscopic dihydrochloride salt is determined by Karl Fischer titration.

Experimental Protocol:

-

Instrumentation: Coulometric or volumetric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent suitable for amines. For strongly basic amines, a reagent with a buffer may be necessary.

-

Sample Preparation: Accurately weigh the sample and introduce it directly into the titration vessel.

-

Analysis: Titrate to the electrometric endpoint.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is used to quantify trace amounts of elemental impurities, particularly heavy metals, that may have been introduced from catalysts or manufacturing equipment.

Experimental Protocol:

-

Instrumentation: ICP-MS system.

-

Sample Preparation: Digest the sample in concentrated nitric acid using a microwave digestion system. Dilute the digested sample with deionized water to a suitable concentration.

-

Analysis: Analyze the sample solution for the target elements against calibrated standards.

Data Presentation

The following tables summarize representative quantitative data for a typical batch of this compound. Note: This data is illustrative and may not represent an actual batch.

Table 1: Chromatographic Purity and Assay

| Test | Method | Specification | Result |

| Purity by HPLC | HPLC-UV (210 nm) | ≥ 98.0% | 99.5% |

| Assay | qNMR | 98.0% - 102.0% | 99.8% |

| Individual Impurity | HPLC-UV (210 nm) | ≤ 0.10% | < 0.05% |

| Total Impurities | HPLC-UV (210 nm) | ≤ 0.5% | 0.15% |

Table 2: Residual Solvents

| Solvent | Method | Limit (ppm) | Result (ppm) |

| Methanol | HS-GC-FID | ≤ 3000 | < 100 |

| Ethanol | HS-GC-FID | ≤ 5000 | < 100 |

| Isopropanol | HS-GC-FID | ≤ 5000 | Not Detected |

| Dichloromethane | HS-GC-FID | ≤ 600 | Not Detected |

Table 3: Water Content and Inorganic Impurities

| Test | Method | Specification | Result |

| Water Content | Karl Fischer | ≤ 1.0% | 0.5% |

| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |

Table 4: Elemental Impurities

| Element | Method | Limit (ppm) | Result (ppm) |

| Lead (Pb) | ICP-MS | ≤ 0.5 | < 0.1 |

| Mercury (Hg) | ICP-MS | ≤ 1.5 | < 0.1 |

| Cadmium (Cd) | ICP-MS | ≤ 0.5 | < 0.1 |

| Arsenic (As) | ICP-MS | ≤ 1.5 | < 0.1 |

| Palladium (Pd) | ICP-MS | ≤ 10 | < 1 |

Mandatory Visualizations

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a comprehensive suite of analytical techniques. This technical guide provides a framework of robust and reliable methods for the characterization of this important chemical entity. The detailed protocols for HPLC, NMR, MS, GC, Karl Fischer titration, and ICP-MS, along with the illustrative data, serve as a valuable resource for ensuring the quality and consistency of this compound in research and development settings. Adherence to these or similar validated analytical procedures is critical for the integrity of subsequent scientific investigations and the development of safe and effective pharmaceuticals.

An In-depth Technical Guide on the Potential Biological Targets of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Disclaimer: The following technical guide is a predictive analysis based on the structural components of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride. As of the date of this document, there is a lack of specific published research on the biological activity of this exact compound. The potential targets and experimental protocols described herein are inferred from studies on structurally related compounds containing azetidine and pyrrolidine scaffolds. This guide is intended for research and drug development professionals to inform initial investigations into the pharmacological profile of this molecule.

Executive Summary

This compound is a synthetic organic compound featuring a pyrrolidine ring linked to an azetidine ring. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs and natural products, known for a wide array of biological activities.[1][2] Similarly, the azetidine ring is a key component in various pharmacologically active agents.[3][4][5] The combination of these two saturated heterocycles suggests that this compound may interact with several biological targets, primarily within the central nervous system. This document outlines the most probable biological targets, proposes experimental workflows for their validation, and provides detailed methodologies for key assays.

Core Structural Features and Pharmacological Rationale

The core structure of 1-(Azetidin-3-YL)pyrrolidine suggests its potential to act as a ligand for receptors and enzymes that recognize small, nitrogen-containing molecules. The pyrrolidine ring is a key structural element in many compounds targeting cholinergic receptors, while the azetidine moiety has been incorporated into ligands for various receptors and enzymes to modulate potency, selectivity, and pharmacokinetic properties.[6][7]

Based on a comprehensive analysis of existing literature on analogous structures, the most promising potential biological targets for this compound are nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). Other plausible targets include dipeptidyl peptidase IV (DPP-IV), metabotropic glutamate receptor 2 (mGluR2), and dopamine (D2/D3) receptors.

Potential Biological Target Classes

The following table summarizes the potential biological targets for this compound, the rationale for their consideration based on structurally similar compounds, and the key quantitative data required for validation.

| Potential Target Class | Rationale Based on Structural Analogs | Key Quantitative Data to Collect |

| Nicotinic Acetylcholine Receptors (nAChRs) | The pyrrolidine moiety is a common feature in potent and selective nAChR ligands, particularly for the α4β2 subtype.[8][9] The azetidine ring has been used to enhance the properties of nAChR ligands.[6] | Binding Affinity (Ki), Functional Potency (EC50), Efficacy (% of ACh max response), Subtype Selectivity (e.g., α4β2 vs. α7 vs. α3β4) |

| Muscarinic Acetylcholine Receptors (mAChRs) | Pyrrolidine-based scaffolds are known to bind to mAChRs.[10] Given the structural similarity to acetylcholine, interaction with mAChRs is plausible. | Binding Affinity (Ki), Functional Potency (EC50), Efficacy, Subtype Selectivity (M1-M5) |

| Dipeptidyl Peptidase IV (DPP-IV) | Pyrrolidine and azetidine amides have demonstrated potent DPP-IV inhibitory activity.[3] N-substituted-glycyl-2-cyanopyrrolidines are a known class of DPP-IV inhibitors.[11] | Inhibitory Concentration (IC50) |

| Metabotropic Glutamate Receptor 2 (mGluR2) | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one derivatives have been identified as positive allosteric modulators (PAMs) of mGluR2.[12] | Potentiation of Glutamate Response (EC50 for PAM activity) |

| Dopamine Receptors (D2/D3) | N-(pyrrolidin-3-yl)-naphthamide analogs exhibit high affinity for D2 and D3 dopamine receptors.[13] | Binding Affinity (Ki), Functional Activity (agonist/antagonist) |

| Histamine H3 Receptor | 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines are high-affinity H3 receptor agonists.[7] | Binding Affinity (Ki), Functional Activity (agonist/antagonist) |

| Ghrelin Receptor | Pyrrolidine derivatives have been developed as potent full agonists of the ghrelin receptor.[14] | Binding Affinity (Ki), Functional Activity (agonist/antagonist) |

Visualization of Potential Mechanisms and Workflows

The diagram below illustrates the signaling cascade initiated by the activation of the α4β2 nicotinic acetylcholine receptor, a primary potential target for this compound.

The following workflow outlines a systematic approach to identify and validate the biological targets of this compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]

- 5. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. air.unimi.it [air.unimi.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, a novel small molecule with therapeutic potential. The azetidine and pyrrolidine moieties are key pharmacophores in various biologically active compounds, suggesting a broad range of possible applications for this molecule.[1][2][3] This guide outlines a systematic approach to identifying potential protein targets, predicting binding affinity, and elucidating the mechanism of action through a combination of computational and experimental techniques. The target audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₇H₁₆Cl₂N₂. It is a white, crystalline solid that is soluble in water. The molecule features a pyrrolidine ring linked to an azetidine ring, a structural motif present in a variety of pharmacologically active agents.[1][3] The rigid, three-dimensional nature of the azetidine ring can confer favorable properties such as improved metabolic stability and binding affinity.[2] Given the diverse biological activities of related compounds, including antimicrobial and receptor modulation activities, a systematic in silico approach is warranted to explore the therapeutic potential of this compound.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆Cl₂N₂ | [5] |

| Molecular Weight | 199.12 g/mol | [5] |

| IUPAC Name | 3-(azetidin-1-yl)pyrrolidine;dihydrochloride | ChemSpider |

| SMILES | C1CN(C1)C2CCNC2.Cl.Cl | PubChem |

| InChI Key | FHIICFSXQPELBP-UHFFFAOYSA-N | [6] |

In Silico Modeling Workflow

A robust in silico modeling workflow is essential for the efficient screening and characterization of small molecules. The following sections detail a recommended computational pipeline for investigating the potential interactions of this compound with a hypothetical bacterial target, Penicillin-Binding Protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis.

Detailed Methodologies

Ligand Preparation

The 3D structure of this compound is prepared for docking using standard computational chemistry tools.

-

Protocol:

-

The 2D structure is converted to a 3D SDF file.

-

The protonation state at a physiological pH of 7.4 is determined.

-

The structure is subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

Target Preparation

A high-resolution crystal structure of the target protein, PBP3, is obtained from the Protein Data Bank.

-

Protocol:

-

The PDB file is cleaned by removing water molecules and any co-crystallized ligands.

-

Missing atoms and residues are added and corrected.

-

Hydrogen atoms are added, and the protonation states of titratable residues are assigned.

-

The structure is energy minimized to relieve any steric clashes.

-

Molecular Docking

Molecular docking is performed to predict the preferred binding mode and affinity of the ligand to the target protein.

-

Protocol:

-

The active site of PBP3 is defined based on the location of the catalytic serine residue.

-

A docking grid is generated around the active site.

-

The prepared ligand is docked into the grid using a program such as AutoDock Vina or Glide.

-

The resulting poses are ranked based on their docking scores, and the top-ranked poses are visually inspected for key interactions.

-

Molecular Dynamics (MD) Simulations

MD simulations are conducted to assess the stability of the predicted protein-ligand complex and to gain insights into the dynamics of the binding event.

-

Protocol:

-

The top-ranked docked complex is solvated in a periodic box of water molecules.

-

Counter-ions are added to neutralize the system.

-

The system is subjected to energy minimization, followed by a short period of heating and equilibration.

-

A production MD simulation is run for an extended period (e.g., 100 ns).

-

The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.

-

Binding Free Energy Calculations

The binding free energy of the protein-ligand complex is estimated from the MD simulation trajectory using methods like MM/PBSA or MM/GBSA.

-

Protocol:

-

Snapshots are extracted from the stable portion of the MD trajectory.

-

The binding free energy is calculated for each snapshot, and the values are averaged.

-

Experimental Validation

In silico predictions must be validated through rigorous experimental testing.

Protein Expression and Purification

The target protein, PBP3, is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

-

Protocol:

-

The gene encoding PBP3 is cloned into an expression vector with a purification tag (e.g., His-tag).

-

The protein is overexpressed in E. coli and purified using affinity chromatography followed by size-exclusion chromatography.

-

Biochemical Assay for IC50 Determination

The inhibitory activity of this compound against PBP3 is determined using a suitable biochemical assay.

-

Protocol:

-

The enzymatic activity of PBP3 is measured in the presence of varying concentrations of the compound.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

-

Biophysical Assay for Binding Affinity

Surface Plasmon Resonance (SPR) is used to measure the binding affinity and kinetics of the compound to the target protein.

-

Protocol:

-

Purified PBP3 is immobilized on an SPR sensor chip.

-

A series of concentrations of this compound are flowed over the chip.

-

The association (kon) and dissociation (koff) rate constants are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff / kon).

-

Data Presentation

Table 2: Hypothetical In Silico and Experimental Data Summary

| Parameter | In Silico Prediction | Experimental Result |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | N/A |

| Binding Free Energy (MM/GBSA) | -45.2 ± 3.1 kcal/mol | N/A |

| IC50 | N/A | 15.2 µM |

| KD | N/A | 5.8 µM |

| kon | N/A | 1.2 x 10⁵ M⁻¹s⁻¹ |

| koff | N/A | 0.696 s⁻¹ |

Conclusion

The integrated in silico and experimental workflow described in this guide provides a robust framework for the evaluation of this compound as a potential therapeutic agent. By combining computational predictions with experimental validation, researchers can accelerate the drug discovery process, optimize lead compounds, and gain a deeper understanding of their mechanism of action. The unique structural features of this molecule make it a promising candidate for further investigation against a range of biological targets.

References

- 1. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Protocol for Use of 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride in Cell Culture: Information Not Currently Available

A detailed protocol, including specific application notes, quantitative data, and signaling pathways for the use of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride in cell culture, cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded no specific information on the biological activity, mechanism of action, or established cell culture methodologies for this particular chemical compound.

The search did identify studies on various derivatives of azetidine and pyrrolidine, which are the core chemical structures of the requested compound. These studies indicate that molecules containing these rings can have a wide range of biological effects, including but not limited to:

-

Antitumor Activity: Certain azetidine-containing compounds have been investigated as analogues of TZT-1027, demonstrating antiproliferative effects in cancer cell lines such as A549 and HCT116.

-

Enzyme Inhibition: Fluorinated pyrrolidine and azetidine amides have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes.

-

Diverse Pharmacological Activities: Reviews of azetidine and pyrrolidine scaffolds highlight their potential in developing treatments for a variety of conditions, with activities including antimicrobial, anti-inflammatory, and effects on the central nervous system.

However, it is crucial to note that the biological effects of a molecule are highly specific to its exact structure. Therefore, information on related but different compounds cannot be reliably extrapolated to create a valid experimental protocol for this compound.

For researchers, scientists, and drug development professionals interested in investigating this compound, the following general workflow would be a necessary starting point.

General Experimental Workflow for Novel Compound Evaluation

Caption: A generalized workflow for the initial in vitro evaluation of a novel, uncharacterized compound in cell culture.

Without foundational data on the biological target or expected effects of this compound, any attempt to provide a specific protocol would be speculative and not based on scientific evidence. It is recommended that initial research efforts focus on the preliminary steps outlined in the workflow above to characterize its biological activity.

Application Notes and Protocols for 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride as a Fragment for Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of the novel fragment, 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, in fragment-based library synthesis for drug discovery. This fragment combines the desirable features of two key saturated heterocyclic scaffolds: the constrained azetidine ring and the versatile pyrrolidine moiety. The inherent three-dimensionality and stereochemical complexity of this fragment make it an attractive building block for exploring new chemical space and developing potent and selective modulators of various biological targets.[1][2] Due to the novelty of this specific fragment, the following protocols and data are based on established synthetic methodologies for analogous azetidine and pyrrolidine-containing compounds and serve as a comprehensive guide for its incorporation into parallel synthesis workflows.

Introduction to the 1-(Azetidin-3-YL)pyrrolidine Scaffold

The confluence of an azetidine and a pyrrolidine ring in a single fragment offers several advantages in drug design. Azetidines introduce conformational rigidity and can act as bioisosteres for other groups, often improving metabolic stability and cell permeability.[1][3] Pyrrolidines are a prevalent scaffold in numerous natural products and approved drugs, providing a versatile platform for introducing diverse substituents to probe structure-activity relationships (SAR).[4][5] The non-planar nature of both rings contributes to a higher fraction of sp³-hybridized carbons, a key characteristic of successful clinical candidates that allows for better exploration of the three-dimensional space of protein binding pockets.[1]

Key Features of the Scaffold:

-

Increased Three-Dimensionality: The inherent puckering of both the azetidine and pyrrolidine rings leads to a well-defined 3D structure.[1]

-

Stereochemical Complexity: The presence of chiral centers allows for the synthesis of stereoisomers, which can exhibit distinct biological activities and binding modes.[1]

-

Versatile Functionalization: The secondary amine of the pyrrolidine provides a convenient handle for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries.[6]

-

Improved Physicochemical Properties: Saturated heterocycles like azetidine and pyrrolidine can improve properties such as solubility and metabolic stability compared to their aromatic counterparts.[7]

Physicochemical Properties

While experimental data for this compound is not yet available, the following table presents predicted physicochemical properties based on analysis of similar structures. These parameters are crucial for assessing the fragment's suitability for library synthesis and its potential to yield lead-like compounds.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 199.12 g/mol | Adheres to the "Rule of Three" for fragment-based design. |

| cLogP | < 1.0 | Indicates good aqueous solubility, a desirable trait for fragments. |

| Topological Polar Surface Area (TPSA) | ~28 Ų | Suggests good potential for cell membrane permeability. |

| Number of H-Bond Donors | 2 | Provides opportunities for specific interactions with target proteins. |

| Number of H-Bond Acceptors | 2 | Contributes to binding affinity and solubility. |

| Fraction of sp³ Carbons (Fsp³) | 1.0 | High 3D character, increasing the likelihood of specific binding. |

Synthesis of this compound

A potential synthetic route to the title compound involves the reductive amination of a protected azetidin-3-one with pyrrolidine, followed by deprotection.

Experimental Protocol: Synthesis of 1-(Azetidin-3-YL)pyrrolidine

Materials:

-

N-Boc-azetidin-3-one

-

Pyrrolidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloroethane (0.2 M) is added pyrrolidine (1.2 eq). The mixture is stirred at room temperature for 1 hour.

-

Reductive Amination: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of Boc-protected Intermediate: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-1-(azetidin-3-yl)pyrrolidine.

-

Deprotection: The purified intermediate is dissolved in a minimal amount of dichloromethane and treated with an excess of HCl in diethyl ether or dioxane (e.g., 4M solution). The mixture is stirred at room temperature for 2-4 hours.

-

Isolation of Dihydrochloride Salt: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Application in Parallel Library Synthesis

The secondary amine of the pyrrolidine ring serves as a key functional handle for diversification in a library synthesis. Amide bond formation and reductive amination are robust and widely used reactions in medicinal chemistry, making them ideal for high-throughput synthesis.[8][9]

Experimental Protocol: Parallel Amide Coupling

This protocol describes the synthesis of a diverse amide library in a 96-well plate format.

Materials:

-

This compound

-

A diverse set of carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

96-well reaction block

-

Automated liquid handler (optional)

Procedure:

-

Stock Solutions: Prepare stock solutions of this compound (0.2 M in DMF with 2.2 eq of DIPEA), a library of carboxylic acids (0.2 M in DMF), and HATU (0.2 M in DMF).

-

Reaction Plate Preparation: To each well of a 96-well reaction block, add the carboxylic acid stock solution (1.0 eq).

-

Reagent Addition: Add the this compound/DIPEA stock solution (1.1 eq) to each well, followed by the HATU stock solution (1.2 eq).

-

Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

-

Workup and Purification: The reaction mixtures can be worked up in parallel by liquid-liquid extraction or directly purified by high-throughput preparative HPLC-MS.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Library Synthesis Workflow

This diagram outlines the parallel synthesis workflow for generating a diverse amide library.

Caption: Workflow for parallel amide library synthesis.

Representative Signaling Pathway

Libraries derived from the 1-(Azetidin-3-YL)pyrrolidine scaffold could potentially target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and epigenetic targets, due to the scaffold's ability to present diverse pharmacophoric features in a defined 3D orientation. Below is a representative diagram of a generic kinase signaling pathway that could be modulated by compounds from such a library.

Caption: A generic kinase signaling pathway as a potential target.

Conclusion

This compound represents a promising and novel fragment for the construction of diverse and three-dimensional chemical libraries. Its unique combination of two privileged heterocyclic scaffolds provides a robust platform for exploring new areas of chemical space. The proposed synthetic and library generation protocols, based on well-established chemical transformations, offer a practical guide for the efficient incorporation of this fragment into drug discovery programs. The resulting libraries are expected to yield valuable starting points for the development of new therapeutic agents.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of physicochemical properties of pyrrolidine GPR40 AgoPAMs results in a differentiated profile with improved pharmacokinetics and reduced off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of parallel medicinal chemistry protocols to expand branched amine design space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

Application Notes and Protocols for High-Throughput Screening with 1-(Azetidin-3-YL)pyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. The azetidine and pyrrolidine scaffolds are prevalent in many biologically active compounds, making them key structures in medicinal chemistry. This document provides detailed application notes and protocols for a hypothetical high-throughput screening campaign utilizing 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, a representative small molecule from a diverse chemical library.

These protocols are designed to be adaptable for identifying modulators of a specific kinase target, a common application in HTS. While direct HTS data for this compound is not publicly available, the methodologies described herein represent a standard workflow for characterizing the activity of novel small molecules.

Data Presentation

The following tables represent illustrative data from a hypothetical HTS campaign to identify inhibitors of a target kinase, designated as Kinase-X.

Table 1: Primary High-Throughput Screen Results

| Compound ID | Compound Concentration (µM) | Percent Inhibition of Kinase-X | Hit Classification |

| Library Compound 1 | 10 | 85.2 | Hit |

| Library Compound 2 | 10 | 12.5 | Inactive |

| This compound | 10 | 92.7 | Hit |

| Library Compound 4 | 10 | 5.3 | Inactive |

| Staurosporine (Control) | 1 | 99.8 | Positive Control |

| DMSO | N/A | 0.1 | Negative Control |

Table 2: Dose-Response and IC50 Determination for this compound

| Concentration (nM) | Percent Inhibition |

| 10000 | 98.5 |

| 3000 | 95.2 |

| 1000 | 88.1 |

| 300 | 75.4 |

| 100 | 52.3 |

| 30 | 28.9 |

| 10 | 10.1 |

| 1 | 2.3 |

| IC50 (nM) | 95 |

Experimental Protocols

General HTS Workflow

High-throughput screening is a multi-step process that involves assay development, primary and secondary screening, and hit validation.[1] A typical workflow includes miniaturizing the assay to a 384-well format to be compatible with robotic liquid handling and small molecule libraries.[2]

References

Application Notes and Protocols for Determining the Activity of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction